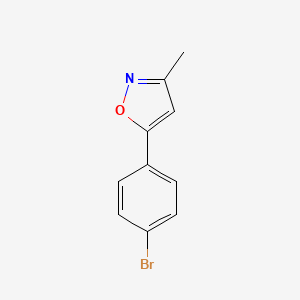

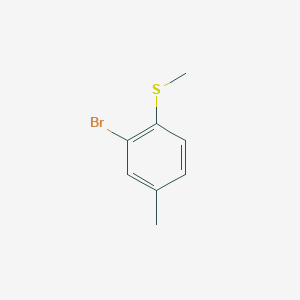

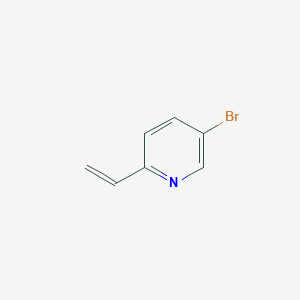

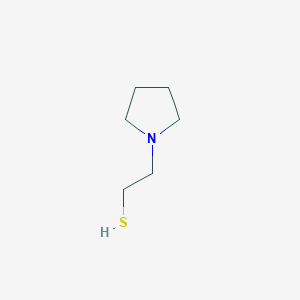

![molecular formula C8H8N2O B1288665 5-Amino-3-methylbenzo[d]isoxazole CAS No. 851768-35-9](/img/structure/B1288665.png)

5-Amino-3-methylbenzo[d]isoxazole

Descripción general

Descripción

5-Amino-3-methylbenzo[d]isoxazole is a compound with the CAS Number: 851768-35-9 and a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19% . Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .

Chemical Reactions Analysis

Isoxazoles, including 5-Amino-3-methylbenzo[d]isoxazole, are five-membered heterocyclic compounds that are commonly found in many commercially available drugs . They are synthesized through various novel synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Physical And Chemical Properties Analysis

5-Amino-3-methylbenzo[d]isoxazole has a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.2±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

-

Field : Solid Phase Peptide Synthesis

- Application : The possibility of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) application in the solid phase peptide synthesis has been investigated .

- Methods : This new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions .

- Results : The study demonstrated the successful application of AMIA in solid phase peptide synthesis .

-

Field : Synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide

- Application : 3-Aminoisoxazole, a structural isomer of 5-aminoisoxazole, can be used in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .

- Methods : The specific synthetic methods are not detailed in the source, but it involves the use of 3-Aminoisoxazole .

- Results : The successful synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .

-

Field : Synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea

- Application : 3-Aminoisoxazole can also be used as a starting material in the synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .

- Methods : The specific synthetic methods are not detailed in the source, but it involves the use of 3-Aminoisoxazole .

- Results : The successful synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .

-

Field : Access to a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles

- Application : A reliable procedure has been developed that can be used to access a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles .

- Methods : The reaction temperature and pH were key factors that determined the regioselectivity .

- Results : The successful synthesis of a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles .

Safety And Hazards

Direcciones Futuras

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development and application of 5-Amino-3-methylbenzo[d]isoxazole and similar compounds will continue to be a significant area of research in the future.

Propiedades

IUPAC Name |

3-methyl-1,2-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDYNCREWBOZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612647 | |

| Record name | 3-Methyl-1,2-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methylbenzo[d]isoxazole | |

CAS RN |

851768-35-9 | |

| Record name | 3-Methyl-1,2-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.